3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide

Lipophilicity Drug-likeness Fragment-based drug discovery

3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide (CAS 1849623-32-0; PubChem CID is a functionalized cyclic sulfone belonging to the tetrahydrothiophene 1,1-dioxide (thiolane-1,1-dione) chemotype. With molecular formula C₇H₁₅NO₃S and molecular weight 193.27 g/mol, this compound integrates three distinct pharmacophoric groups—a primary amine, a tertiary alcohol, and a cyclic sulfone—on a saturated five-membered heterocyclic ring.

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
Cat. No. B13204799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide
Molecular FormulaC7H15NO3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC1C(CCS1(=O)=O)(CCN)O
InChIInChI=1S/C7H15NO3S/c1-6-7(9,2-4-8)3-5-12(6,10)11/h6,9H,2-5,8H2,1H3
InChIKeyGGUVHNUKRUJEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide – Structural Classification and Core Identity for Procurement Specification


3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide (CAS 1849623-32-0; PubChem CID 130837175) is a functionalized cyclic sulfone belonging to the tetrahydrothiophene 1,1-dioxide (thiolane-1,1-dione) chemotype [1]. With molecular formula C₇H₁₅NO₃S and molecular weight 193.27 g/mol, this compound integrates three distinct pharmacophoric groups—a primary amine, a tertiary alcohol, and a cyclic sulfone—on a saturated five-membered heterocyclic ring [1]. The scaffold class has been validated in peer-reviewed drug discovery campaigns as a non-electrophilic template for NRF2-ARE pathway modulation via phosphoglycerate kinase 1 (PGK1) inhibition [2].

Why In-Class Substitution Fails for 3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide: Structural Determinants That Preclude Analog Swapping


Tetrahydrothiophene 1,1-dioxide derivatives are not functionally interchangeable. The presence and spatial arrangement of the hydroxyl, methyl, and aminoethyl substituents on the thiolane ring dictate hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles that diverge substantially even among constitutional isomers [1]. For instance, the des-hydroxy analog 3-(2-aminoethyl)tetrahydrothiophene 1,1-dioxide (CAS 790594-67-1) possesses only one hydrogen bond donor versus two in the target compound, while the regioisomeric 4-(2-aminoethyl)amino-3-hydroxytetrahydrothiophene 1,1-dioxide (CAS 247109-21-3) carries an additional secondary amine that drives XLogP3 downward by approximately 1.8 log units relative to the target [1][2]. Published structure-activity relationship (SAR) campaigns on this scaffold demonstrate that even single-atom variations in the aminoalkyl substituent produce >10-fold shifts in ARE-LUC EC₅₀ and cytotoxicity IC₅₀ in IMR32 neuroblastoma cells [3]. These quantitative divergences underscore why procurement decisions cannot rely on class-level assumptions.

Quantitative Evidence Guide: Differentiating 3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide from Its Closest Structural Analogs


Computed Lipophilicity (XLogP3): Balanced logP Profile Relative to Des-Methyl and Amino-Linked Comparators

The target compound's computed XLogP3 of −0.7 occupies a narrow window between the more hydrophilic 4-(2-aminoethyl)amino-3-hydroxytetrahydrothiophene 1,1-dioxide (XLogP3 −2.5, PubChem CID 2772237) and the more lipophilic 3-(2-aminoethyl)tetrahydrothiophene 1,1-dioxide (XLogP3 −0.6, PubChem CID 200361) [1][2][3]. This intermediate lipophilicity, conferred by the 2-methyl substituent partially offsetting the polarity of the 3-hydroxyl group, is distinct from the constitutional isomer 3-((2-hydroxyethyl)amino)-3-methyltetrahydrothiophene 1,1-dioxide (CAS 151775-04-1), which shares the same molecular formula but differs in functional group connectivity—the amino group is replaced by a hydroxyethylamino linkage—expected to alter both hydrogen-bonding geometry and metabolic soft spots [4].

Lipophilicity Drug-likeness Fragment-based drug discovery

Hydrogen Bond Donor Count: Dual HBD Capability Differentiates from Mono-HBD Des-Hydroxy Analogs

The target compound possesses two hydrogen bond donors (HBD = 2; primary amine + tertiary alcohol), in contrast to the single HBD (HBD = 1) of the des-hydroxy analog 3-(2-aminoethyl)tetrahydrothiophene 1,1-dioxide (CAS 790594-67-1) [1][2]. The additional hydroxyl donor increases topological polar surface area from approximately 68.5 Ų (comparator) to 88.8 Ų (target) while preserving the same number of rotatable bonds (RB = 2) [1][2]. By comparison, the amino-linked analog 4-(2-aminoethyl)amino-3-hydroxytetrahydrothiophene 1,1-dioxide carries three HBD and five HBA with RB = 3, representing a structurally distinct H-bond pharmacophore despite sharing a hydroxyl group [3].

Hydrogen bonding Permeability Solubility Molecular recognition

Scaffold Class Validation: Tetrahydrothiophene 1,1-Dioxide Chemotype Achieves Sub-Micromolar ARE Activation with Tunable Cytotoxicity

In a systematic optimization of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold, lead compound 2 (the isobutylamino-substituted bis-sulfone) exhibited an ARE-LUC EC₅₀ of 3.6 μM (95% CI: 0.9–5.6 μM) with an Emax fold induction (FI) of 20.0 in IMR32 neuroblastoma cells [1]. Further medicinal chemistry exploration identified analog 18, which achieved a 10-fold improvement in potency (EC₅₀ = 0.4 μM; 95% CI: 0.3–2.0 μM; FI = 61.5) [1]. Crucially, non-cytotoxic NRF2 activation was achievable: analogs 17, 26, and 27 displayed IMR32 cytotoxicity IC₅₀ values >20 μM while maintaining ARE-LUC EC₅₀ values of 1.5–4.2 μM, demonstrating that cytoprotective pharmacology can be decoupled from cytotoxicity within this chemotype [1]. The target compound, bearing a free primary amine and tertiary alcohol, represents a structurally simplified fragment within this validated scaffold space, providing a modular starting point for SAR expansion.

NRF2 activation ARE reporter assay PGK1 inhibition Oxidative stress

Chiral Complexity and Stereochemical Differentiation: Two Chiral Centers Enable Enantiomer-Specific SAR Probing

The target compound possesses two stereogenic centers (C2 bearing the methyl group; C3 bearing the hydroxyl and aminoethyl groups), yielding four possible stereoisomers [1]. This contrasts with the des-methyl comparator 3-(2-aminoethyl)tetrahydrothiophene 1,1-dioxide (CAS 790594-67-1), which has only one chiral center (C3), and the achiral aminomethyl analog 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide (CAS 45697-13-0), which lacks stereochemistry entirely [2][3]. Published SAR within the bis-sulfone series demonstrates that stereochemistry at the thiolane ring critically influences biological activity: the lead series (CBR-470-1 and analogs) was developed as defined (3R,4S) diastereomers, with both enantiomers contributing to PGK1 inhibitory activity [4]. The target compound's additional methyl-bearing stereocenter introduces a level of three-dimensional complexity that is absent in comparator scaffolds.

Stereochemistry Chiral resolution Enantioselective synthesis Fragment library design

Vendor-Supplied Purity Benchmarking: 95% Minimum Purity Specification Across Independent Commercial Sources

The target compound is commercially available from multiple independent suppliers at a standardized minimum purity specification of 95% . AKSi (catalog 5238EK) and Leyan (catalog 2105147) both list 95% purity, with molecular formula C₇H₁₅NO₃S and molecular weight 193.27 g/mol confirmed across supplier certificates . This consistency in purity specification across vendors facilitates cross-study reproducibility, whereas close analog 3-((2-hydroxyethyl)amino)-3-methyltetrahydrothiophene 1,1-dioxide (CAS 151775-04-1), despite sharing the same molecular formula, is primarily offered as the hydrochloride salt, introducing a counterion variable that must be accounted for in biological assay buffer preparations .

Quality control Procurement specification Purity analysis Reproducibility

Optimal Research and Industrial Application Scenarios for 3-(2-Aminoethyl)-3-hydroxy-2-methyltetrahydrothiophene 1,1-dioxide


Fragment-Based NRF2-ARE Activator Screening and Hit Expansion

As demonstrated by Jo et al. (2023), the tetrahydrothiophene 1,1-dioxide scaffold produces sub-micromolar ARE activators with tunable cytotoxicity profiles (EC₅₀ range: 0.4–4.2 μM; cytotoxicity IC₅₀ range: 1.3 to >20 μM) [1]. The target compound, with its free primary amine and tertiary alcohol, serves as a minimal fragment for ARE-LUC reporter-based screening cascades. Its intermediate lipophilicity (XLogP3 −0.7) and dual HBD capability (HBD = 2) make it suitable for fragment library inclusion where the goal is to identify starting points for PGK1-targeted NRF2 activation without electrophilic KEAP1 modification. Researchers can compare fragment hit rates against the des-hydroxy or amino-linked analogs to deconvolute the contribution of the 3-hydroxyl group to target engagement.

Chiral Building Block for Stereochemistry-Dependent SAR in CNS Drug Discovery

Possessing two chiral centers (C2-methyl; C3-hydroxy/aminoethyl), the target compound generates four stereoisomers, providing a stereochemically rich building block for central nervous system (CNS) drug discovery programs [2]. With a TPSA of 88.8 Ų (well below the 140 Ų threshold for oral bioavailability), XLogP3 of −0.7, and HBD = 2 (within the CNS MPO desirability range of HBD ≤ 3), all computed properties align with lead-likeness criteria for blood-brain barrier penetration [2]. This compound can be elaborated into chiral bis-sulfone analogs following the synthetic routes established for CBR-470-1 derivatives [3], enabling systematic exploration of stereochemistry-activity relationships that are inaccessible with achiral (CAS 45697-13-0) or mono-chiral (CAS 790594-67-1) comparators.

Physicochemical Comparator in ADME-Tox Profiling Panels for Sulfone-Containing Heterocycles

The target compound occupies a unique position in the physicochemical property space among tetrahydrothiophene 1,1-dioxide derivatives: XLogP3 = −0.7 (vs. −2.5 for CAS 247109-21-3 and −0.6 for CAS 790594-67-1), HBD = 2, HBA = 4, TPSA = 88.8 Ų [1][4][5]. This intermediate profile makes it an ideal comparator compound for ADME-Tox parameterization studies aimed at understanding how incremental changes in hydrogen-bonding capacity and lipophilicity within a congeneric sulfone series affect microsomal stability, CYP inhibition, and plasma protein binding. Procurement of the target compound alongside its closest analogs as a defined panel enables controlled, quantitative deconvolution of structure-property relationships that inform lead optimization campaigns.

Synthetic Intermediate for DGAT2 Inhibitor Scaffold Elaboration

Patent literature identifies tetrahydrothiophene 1,1-dioxide derivatives within the chemical space of diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors, a target class relevant to non-alcoholic steatohepatitis (NASH) and metabolic syndrome [6]. The target compound's combination of a primary amine handle (for amide coupling or reductive amination), a tertiary alcohol (for etherification or esterification), and a cyclic sulfone core (for metabolic stability) provides three orthogonal diversification vectors for parallel library synthesis. Compared to the constitutional isomer CAS 151775-04-1—where the amino group is tied up in a hydroxyethylamino linkage—the target compound's free primary amine enables more versatile and higher-yielding derivatization chemistries without requiring protecting group manipulations [3].

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